molecular formula C13H12N2O B8562678 6-methoxy-9H-carbazol-3-amine

6-methoxy-9H-carbazol-3-amine

Cat. No.: B8562678
M. Wt: 212.25 g/mol
InChI Key: HYMHLDYNCYFHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-9H-carbazol-3-amine is a carbazole derivative, a class of nitrogen-containing heterocyclic compounds known for a wide spectrum of significant pharmacological activities. The carbazole scaffold is recognized for its extensive conjugated system and its capacity to be functionalized at various positions, including the C-3, C-6, and N-9 atoms, which allows for the fine-tuning of its electronic and biological properties . Researchers are particularly interested in carbazole derivatives due to their potential to influence key molecular signaling pathways . The core carbazole structure has demonstrated diverse biological activities in research settings, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties . Specific derivatives have been investigated for their anticancer potential, with mechanisms involving the reactivation of the p53 tumor suppressor pathway or the inhibition of topoisomerase II, triggering apoptosis in cancer cells . The antifungal activity of some carbazoles is attributed to action on the RAS-MAPK pathway, while anti-inflammatory effects may occur through inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway . The presence of amine and methoxy functional groups on the carbazole core of this compound makes it a valuable intermediate for further chemical synthesis and exploration in medicinal chemistry. It is intended for research applications only, strictly for use in laboratory studies to further investigate its mechanism of action and potential in developing novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

6-methoxy-9H-carbazol-3-amine

InChI

InChI=1S/C13H12N2O/c1-16-9-3-5-13-11(7-9)10-6-8(14)2-4-12(10)15-13/h2-7,15H,14H2,1H3

InChI Key

HYMHLDYNCYFHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of 6 Methoxy 9h Carbazol 3 Amine

Strategies for the Construction of the Carbazole (B46965) Ring System in the Context of Substituted Amines

The assembly of the tricyclic carbazole core is the foundational challenge in the synthesis of 6-methoxy-9H-carbazol-3-amine. The regiochemistry of the final product is often dictated by the substitution pattern of the precursors used in these cyclization strategies.

Reductive Cyclization Approaches for Substituted Carbazole Cores

Reductive cyclization is a cornerstone of carbazole synthesis, with the Cadogan reaction being a prominent example. This methodology typically involves the deoxygenative cyclization of a 2-nitrobiphenyl (B167123) precursor using a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or triphenylphosphine. The reaction proceeds through a nitrene intermediate which then undergoes intramolecular cyclization onto the adjacent phenyl ring to form the carbazole nucleus. This method is advantageous due to its tolerance of various functional groups and the precise regiocontrol afforded by the substitution pattern of the starting biphenyl (B1667301).

For the synthesis of a 6-methoxy substituted carbazole, a precursor such as 4'-methoxy-2-nitrobiphenyl (B8613651) would be required. The reductive cyclization of this compound yields the corresponding methoxycarbazole with high efficiency. A representative protocol for a similar transformation is the conversion of 4'-methoxy-2-nitro-1,1'-biphenyl to 2-methoxy-9H-carbazole, which proceeds in high yield. chemicalbook.com A similar strategy could be used to generate the 6-methoxy-3-nitro-9H-carbazole scaffold, a direct precursor to the target amine, by starting with an appropriately substituted 2-nitrobiphenyl.

Table 1: Example of Reductive Cyclization for a Substituted Carbazole Core This table is based on an analogous synthesis and illustrates the typical conditions for a Cadogan-type reaction.

Starting MaterialReagentSolventConditionsProductYieldReference
4'-methoxy-2-nitro-1,1'-biphenylTriethyl phosphiteTriethyl phosphiteReflux, 16 h, Argon atmosphere2-methoxy-9H-carbazole93% chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions in Carbazole Synthesis

Palladium catalysis offers a powerful and versatile toolkit for constructing the carbazole skeleton. These methods often involve two key stages: the formation of a biaryl linkage followed by an intramolecular C-N bond formation to close the central pyrrole (B145914) ring.

One common approach is a tandem sequence that combines a Buchwald-Hartwig amination with a direct arylation C-H activation step. organic-chemistry.org In a one-pot procedure, an aniline (B41778) derivative can be coupled with a 1,2-dihaloarene. The resulting diarylamine intermediate is then cyclized in the same pot via intramolecular C-H activation to furnish the carbazole product. organic-chemistry.org This method is highly efficient and can be accelerated by microwave irradiation, significantly reducing reaction times. organic-chemistry.org

Alternatively, Suzuki or Ullmann cross-coupling reactions can be employed to first construct the substituted 2-aminobiphenyl (B1664054) or 2-nitrobiphenyl precursor. researchgate.net For instance, a palladium-catalyzed Ullmann cross-coupling can link a substituted o-halonitrobenzene with another aryl partner. The resulting 2-nitrobiphenyl can then be subjected to reductive cyclization as described previously. researchgate.net These cross-coupling strategies provide excellent control over the placement of substituents like the methoxy (B1213986) group by allowing the use of pre-functionalized starting materials.

Table 2: Overview of Palladium-Catalyzed Strategies for Carbazole Synthesis

StrategyKey ReactionsCatalyst/Ligand ExampleAdvantagesReference
Tandem Amination/Direct ArylationBuchwald-Hartwig Amination, C-H ActivationPd Nanocatalyst on Biochar (ligand-free)One-pot, high efficiency, reduced reaction times (microwave) organic-chemistry.org
Ullmann Coupling / Reductive CyclizationUllmann Cross-Coupling, Cadogan CyclizationPd(OAc)2Builds complex biphenyl precursors before cyclization researchgate.net

Unprecedented Protocols for Carbazole Aromatization

In some synthetic routes, particularly those starting from cyclohexanone (B45756) derivatives, the initial cyclization yields a 1,2,3,4-tetrahydrocarbazole. The final step in these syntheses is a dehydrogenation reaction to create the fully aromatic carbazole ring system.

A classical and effective method for this aromatization is heating the tetrahydrocarbazole intermediate with a palladium on carbon (Pd/C) catalyst in a high-boiling solvent such as mesitylene. researchgate.net This process removes four hydrogen atoms to furnish the aromatic carbazole. This aromatization step is crucial for achieving the final electronic and structural properties of the carbazole core. While various oxidizing agents can be used, catalytic dehydrogenation is often preferred for its clean reaction profile.

Regioselective Introduction of Methoxy and Amine Functionalities on the Carbazole Framework

The precise placement of the methoxy group at the C-6 position and the amine group at the C-3 position is critical. This can be achieved either by functionalizing a pre-formed carbazole ring or, more commonly, by carrying the functional groups through the synthesis on the precursor fragments.

Amination Strategies at the Carbazole Core

Direct amination of a C-H bond on the carbazole nucleus is possible but can be challenging to control regioselectively. A more reliable and widely used strategy for introducing an amine group at the C-3 position is to first perform an electrophilic nitration, followed by the reduction of the resulting nitro group.

For a substrate like 6-methoxy-9H-carbazole, electrophilic nitration is expected to be highly regioselective. The carbazole nitrogen and the C-6 methoxy group are both electron-donating and act as ortho-, para-directors. Their combined influence strongly activates the C-3 and C-5 positions for electrophilic attack. Due to steric considerations, substitution at the C-3 position is generally favored, leading to the formation of 6-methoxy-3-nitro-9H-carbazole as the major product.

Once the nitro group is installed, it can be readily reduced to the target 3-amine functionality using a variety of standard reducing agents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C).

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Tin(II) Chloride (SnCl₂): A mild and effective reagent for the selective reduction of nitro groups in the presence of other functional groups.

This two-step nitration-reduction sequence provides a robust and regiochemically predictable route to the 3-amino functionality on the 6-methoxycarbazole scaffold.

Methoxylation Techniques and Derivatization for Carbazole Systems

While direct C-H methoxylation of heterocycles is an area of active research, achieving high regioselectivity on a complex scaffold like a 3-aminocarbazole can be difficult without the use of directing groups. Therefore, the most effective and common strategy for synthesizing this compound is to incorporate the methoxy group at the desired position from the outset.

This is typically achieved by using a methoxy-substituted precursor during the construction of the carbazole ring. For example, in a synthesis employing a Suzuki or Ullmann coupling, one of the aryl halides or boronic acids would contain a methoxy group at the position that will ultimately become C-6 of the carbazole. Similarly, in a Cadogan-type synthesis, the 2-nitrobiphenyl precursor would be synthesized from a methoxy-substituted fragment. This "building blocks" approach ensures that the methoxy group is placed with complete regiochemical control, avoiding potential side-products and purification challenges associated with late-stage functionalization of the carbazole core. For instance, starting a synthesis with a derivative of p-anisidine (B42471) (4-methoxyaniline) ensures the methoxy group is correctly positioned for the final carbazole product. nih.gov

Derivatization and Chemical Reactivity of the this compound Amino Group

The presence of a primary amino group on the electron-rich carbazole scaffold makes this compound a versatile building block for a variety of chemical transformations. The nucleophilicity of the amino group, coupled with the reactivity of the aromatic rings, allows for extensive derivatization, leading to a wide array of functionalized carbazole molecules with applications in materials science and medicinal chemistry.

Acylation Reactions and Amide Formation

The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form stable amide derivatives. This reaction is a fundamental transformation for introducing a variety of functional groups and for linking the carbazole moiety to other molecular scaffolds. chemguide.co.ukrsc.orgchemguide.co.uk The general reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. chemguide.co.uklibretexts.org

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct when acyl chlorides are used. reddit.com The choice of solvent can vary, with dichloromethane, DMF, or acetonitrile (B52724) being commonly employed. The reaction conditions are generally mild, often proceeding at room temperature. For instance, the reaction of an amine with an acyl chloride involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon, followed by the elimination of a chloride ion and deprotonation to yield the amide. chemguide.co.uk

An example of this transformation is the synthesis of N-substituted amides, which are precursors for more complex molecules. The reaction of a carbazole amine with chloroacetyl chloride, for instance, introduces a reactive handle for further functionalization.

ReactantsReagentsSolventConditionsProduct
This compound, Acyl Chloride (R-COCl)Triethylamine or PyridineDichloromethaneRoom TemperatureN-(6-methoxy-9H-carbazol-3-yl)amide
This compound, Acetic Anhydride-Acetic AcidRefluxN-(6-methoxy-9H-carbazol-3-yl)acetamide

Electrophilic Substitution Reactions on the Aromatic Ring System

The carbazole ring system is highly susceptible to electrophilic aromatic substitution due to its electron-rich nature. The directing effects of the existing substituents—the methoxy group at position 6 and the amino (or amido, after acylation) group at position 3—play a crucial role in determining the regioselectivity of these reactions. youtube.com Both the methoxy and amino/amido groups are ortho-, para-directing and activating.

Given the positions of these groups, incoming electrophiles are directed to the ortho and para positions relative to each substituent. For this compound, the most activated positions for electrophilic attack are C1, C2, C4, C5, C7, and C8. The interplay between the electronic effects of the two activating groups and steric hindrance will determine the final substitution pattern. For example, in the bromination of carbazole derivatives, reagents like N-bromosuccinimide (NBS) or a DMSO/HBr system can be employed. researchgate.net The use of milder conditions can help in achieving selective mono- or di-bromination. researchgate.net Temperature control can also be a key factor in controlling the selectivity of the reaction.

ReactionReagentsConditionsExpected Major Products
BrominationN-Bromosuccinimide (NBS), DMFRoom TemperatureMono- and di-brominated derivatives at activated positions
NitrationHNO₃, H₂SO₄0 °C to Room TemperatureMono-nitrated derivatives at activated positions

Formation of Schiff Bases from Carbazole Amines and their Derivatives

The primary amino group of this compound can readily condense with aldehydes and ketones to form imines, commonly known as Schiff bases. cnr.itresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.com The formation of the C=N double bond extends the conjugation of the carbazole system, which can have significant effects on the photophysical properties of the molecule.

The reaction is often carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, sometimes with a catalytic amount of acid (e.g., acetic acid). mdpi.com A wide variety of aromatic and aliphatic aldehydes can be used, allowing for the synthesis of a diverse library of carbazole-based Schiff bases. These compounds are of interest for their potential applications in various fields, including as intermediates in the synthesis of N-heterocyclic compounds. cnr.it

Carbazole AmineCarbonyl CompoundSolventCatalystProduct (Schiff Base)
This compoundBenzaldehydeEthanolAcetic acid (catalytic)(E)-N-benzylidene-6-methoxy-9H-carbazol-3-amine
This compoundSubstituted BenzaldehydeMethanol-Corresponding substituted Schiff base

Nucleophilic Addition Reactions for Functionalized Carbazole Monomers

The amino group of this compound can act as a nucleophile in Michael or conjugate addition reactions with α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction provides a powerful method for C-N bond formation and the introduction of a variety of functional side chains onto the carbazole nitrogen. In a typical Michael addition, the amine adds to the β-carbon of an activated alkene, such as an acrylate, acrylonitrile, or maleimide. jlu.edu.cnchemeurope.com

The reaction is often base-catalyzed, although it can also proceed under neutral or acidic conditions depending on the reactivity of the Michael acceptor and the nucleophilicity of the amine. jlu.edu.cnlibretexts.org The resulting β-amino carbonyl compounds are valuable intermediates for the synthesis of more complex molecules, including functionalized monomers for polymerization. The addition of the carbazole amine to a molecule with two Michael acceptors can lead to the formation of polymers.

NucleophileMichael AcceptorConditionsProduct
This compoundMethyl AcrylateBase catalyst (e.g., triethylamine)Methyl 3-((6-methoxy-9H-carbazol-3-yl)amino)propanoate
This compoundAcrylonitrileSolvent-free, room temp.3-((6-methoxy-9H-carbazol-3-yl)amino)propanenitrile

Advanced Synthetic Routes to Complex Carbazole Conjugates and Annulated Systems

The versatile reactivity of this compound and its derivatives makes it a valuable precursor for the construction of complex molecular architectures. Through a combination of the reactions discussed previously and more advanced cross-coupling methodologies, this carbazole unit can be integrated into extended conjugated systems, polymers, and annulated heterocyclic structures.

Integration into Extended Organic Architectures for Materials Science

Carbazole-containing polymers have garnered significant attention for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgmdpi.comresearchgate.netrsc.org The this compound moiety can be incorporated into polymeric structures either as a pendant group or as part of the main polymer backbone.

The amino group provides a convenient point of attachment for polymerization. For instance, after conversion to an amide or an imine, the carbazole unit can be part of a monomer that is then polymerized. nih.govresearchgate.net Suzuki and Stille cross-coupling reactions are powerful tools for the synthesis of conjugated polymers, and a properly functionalized this compound derivative (e.g., a halogenated derivative) can serve as a key monomer in these polymerizations. nih.gov The resulting polymers often exhibit desirable photophysical and electronic properties, such as high hole mobility and good thermal stability, which are crucial for their use in electronic devices. The methoxy group can further modulate these properties by influencing the electron density and solubility of the polymer.

Polymerization MethodMonomer TypeResulting Polymer ArchitecturePotential Application
PolycondensationDiamine-dicarboxaldehydePoly(azomethine)sOrganic semiconductors
Suzuki CouplingDihalo-carbazole derivative with a diboronic esterFully conjugated polymerOrganic photovoltaics
Buchwald-Hartwig AminationDihalo-aromatic with a diamino-carbazoleConjugated polymer with nitrogen linkagesHole-transporting materials in OLEDs

Coupling Reactions for Extended π-Systems

The extension of π-conjugated systems in carbazole derivatives is a key strategy for developing materials with specific optoelectronic properties for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. nih.govresearchgate.net Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov

For this compound, the primary amino group can be converted into a more synthetically useful functional group, such as a halide, triflate, or boronic acid, to facilitate participation in cross-coupling reactions. Alternatively, direct C-H activation/functionalization offers a more atom-economical route to extend the π-system without the need for pre-functionalization. nih.govnagoya-u.ac.jp

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a widely used method for forming aryl-aryl bonds. A synthetic approach could involve the conversion of this compound to its corresponding aryl halide or triflate derivative. This intermediate can then be coupled with a variety of (hetero)aryl boronic acids using a palladium catalyst to yield π-extended carbazole structures. A similar strategy has been successfully employed for the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles from the corresponding carbazole-6-boronic acids and aryl halides. researchgate.net

Gold-Catalyzed Synthesis: Gold catalysis has emerged as a powerful tool for synthesizing complex polycyclic aromatic compounds. Gold-catalyzed cascade cyclizations, for instance, can be used to build π-extended indolocarbazole and benzodicarbazole structures. researchgate.net While not starting directly from this compound, these methodologies showcase advanced strategies for creating large, conjugated systems based on the carbazole core. researchgate.net

Direct C-H Arylation: Modern synthetic chemistry increasingly focuses on direct C-H activation to avoid lengthy pre-functionalization steps. nagoya-u.ac.jp Palladium-catalyzed direct C-H arylation can be applied to the carbazole nucleus of this compound, with the existing substituents potentially directing the regioselectivity of the arylation. This method provides a rapid and efficient pathway to extend the π-system. nih.gov

Coupling Strategy Catalyst/Reagents Reactant Derived from this compound Potential Product Reference
Suzuki-Miyaura CouplingPd(OAc)₂, SPhos, K₃PO₄3-Bromo-6-methoxy-9H-carbazole3-Aryl-6-methoxy-9H-carbazole nih.govresearchgate.net
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N3-Iodo-6-methoxy-9H-carbazole3-(Alkynyl)-6-methoxy-9H-carbazole nih.gov
Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, NaOtBu3-Bromo-6-methoxy-9H-carbazole3-(Diaryl/alkyl)amino-6-methoxy-9H-carbazole nih.gov
Direct C-H ArylationPd(OAc)₂, PCy₃, K₂CO₃This compoundArylated this compound derivative nih.govnagoya-u.ac.jp

Multi-component Reaction Strategies for Novel Carbazole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient tools in synthetic chemistry. nih.gov They allow for the rapid generation of complex molecules from simple precursors, aligning with the principles of step economy and diversity-oriented synthesis. nih.gov The amino group of this compound serves as an excellent functional handle for engaging in various MCRs to produce novel and complex carbazole derivatives.

Isocyanide-Based MCRs: The Ugi four-component reaction (Ugi-4CR) is a prominent isocyanide-based MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. rug.nl By employing this compound as the amine component, a diverse library of α-acetamido-carboxamide derivatives bearing the carbazole scaffold can be synthesized. A variation, the Ugi-tetrazole reaction, replaces the carboxylic acid with an azide (B81097) source (e.g., TMSN₃) to produce 1,5-disubstituted tetrazoles, which are important scaffolds in medicinal chemistry. rug.nl

Groebke-Blackburn-Bienaymè (GBB) Reaction: The Groebke-Blackburn-Bienaymè (GBB) reaction is a three-component reaction between an amidine (or a related nitrogen-rich heterocycle), an aldehyde, and an isocyanide to form substituted imidazo-fused heterocycles. rug.nl Using this compound, which can be conceptually related to amidine precursors or other amino-heterocycles, this reaction could be adapted to synthesize novel carbazole-fused imidazole (B134444) systems. This strategy has been successfully applied to synthesize adenine (B156593) mimics from 2,3-diaminopyrazine. rug.nl

Other MCRs for Heterocycle Synthesis: Other MCRs can be envisioned for constructing complex carbazole derivatives. For example, a three-component reaction of aromatic aldehydes, ethyl indole-3-acetate, and a pyrazolone (B3327878) derivative has been shown to produce spiro[carbazole-3,4′-pyrazoles] in a diastereoselective manner. acs.org While this example builds the carbazole ring itself, it demonstrates the power of MCRs to create highly complex carbazole-containing structures in a single step. acs.org

MCR Type Components for this compound Resulting Scaffold Reference
Ugi Four-Component Reaction (Ugi-4CR)1. This compound 2. Aldehyde/Ketone 3. Carboxylic Acid 4. Isocyanideα-Acylamino-amide derivative of carbazole nih.govrug.nl
Ugi-Tetrazole Reaction1. This compound 2. Aldehyde/Ketone 3. TMSN₃ 4. IsocyanideTetrazole-substituted carbazole derivative rug.nl
Groebke-Blackburn-Bienaymè (GBB) Reaction1. This compound 2. Aldehyde 3. IsocyanideImidazo-fused carbazole or related derivative rug.nl
Povarov Reaction1. This compound 2. Aldehyde 3. Electron-rich alkeneTetrahydroquinoline-fused carbazole derivative nih.gov

Green Chemistry and Sustainable Synthetic Approaches in Carbazole Functionalization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis and functionalization of carbazoles is crucial for developing environmentally benign methodologies.

Use of Heterogeneous Catalysts: A key aspect of green chemistry is the use of recoverable and reusable catalysts. A sustainable route to carbazoles has been developed using a heterogeneous Pd/C catalyst in combination with molecular oxygen as the oxidant. acs.org Similarly, a magnetically recoverable palladium nanocatalyst supported on biochar has been used for the one-pot synthesis of 9H-carbazoles, demonstrating high efficiency and recyclability for at least five cycles with minimal metal leaching. organic-chemistry.org These approaches avoid the challenges associated with the separation of homogeneous catalysts from the reaction products.

Alternative Energy Sources: Microwave irradiation and visible light are alternative energy sources that can significantly enhance reaction rates, improve yields, and reduce energy consumption compared to conventional heating. mdpi.comresearchgate.net Microwave-assisted palladium-catalyzed C-H activation has been used to prepare functionalized carbazoles, shortening reaction times and reducing the amount of base and solvent required. researchgate.net Furthermore, a visible-light-promoted protocol for synthesizing carbazoles from 2-azidobiphenyls has been developed using water as a co-solvent and producing only nitrogen as a byproduct, representing a very clean transformation. rsc.org

Green Solvents and Reaction Conditions: Replacing volatile organic compounds (VOCs) with greener solvents is a fundamental goal of sustainable chemistry. The aforementioned visible-light-mediated synthesis of carbazoles in aqueous solutions is a prime example of this approach. rsc.org Additionally, developing one-pot tandem reactions, such as the sequential Buchwald-Hartwig amination and direct arylation for carbazole synthesis, improves process efficiency by minimizing intermediate workup and purification steps, thereby reducing solvent use and waste generation. organic-chemistry.org

Green Approach Methodology Advantages Reference
Heterogeneous Catalysis Pd/C catalyzed oxidative C-H/C-H couplingCatalyst is recyclable, uses O₂ as a clean oxidant. acs.org
Magnetically recoverable Pd nanocatalystEasy separation and reuse, ligand-free conditions. organic-chemistry.org
Alternative Energy Microwave-assisted Pd-catalyzed C-H activationReduced reaction times, improved yields, less solvent. researchgate.net
Visible-light-promoted C-H aminationMetal-free, mild conditions, uses water as co-solvent, N₂ as byproduct. rsc.org
Process Intensification One-pot tandem Buchwald-Hartwig amination/direct arylationStep economy, reduced waste from intermediate purification. organic-chemistry.org
Atom Economy Intramolecular oxidative C-H/C-H couplingAvoids pre-functionalized starting materials. acs.orgresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ipb.pt By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the mapping of the molecular framework.

Proton (¹H) NMR spectroscopy reveals the chemical environment of all hydrogen atoms within a molecule. hw.ac.uk For 6-methoxy-9H-carbazol-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the carbazole (B46965) core, the amine (-NH2) group, the carbazole N-H proton, and the methoxy (B1213986) (-OCH3) group.

The carbazole scaffold contains six aromatic protons. Their specific chemical shifts (δ) and coupling patterns (multiplicity) are dictated by their position relative to the electron-donating methoxy and amino groups, and the heterocyclic nitrogen atom. The N-H proton of the carbazole ring typically appears as a broad singlet at a downfield chemical shift (often >10 ppm in DMSO-d6), a characteristic feature for such protons. chemicalbook.com The two protons of the primary amine group (-NH2) would also likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration. The three protons of the methoxy group are expected to resonate as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The aromatic protons (H-1, H-2, H-4, H-5, H-7, H-8) will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors. hw.ac.uk For instance, protons on adjacent carbons (vicinal coupling) will split each other's signals, typically resulting in doublets or triplets, while more complex splitting arises from multiple coupling interactions. researchgate.net The analysis of these coupling constants (J-values) is crucial for unambiguously assigning each aromatic proton to its specific position on the carbazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1~7.2-7.4d~8.0
H-2~6.8-7.0ddJ ≈ 8.0, 2.0
H-4~7.5-7.7d~2.0
H-5~7.8-8.0d~8.0
H-7~6.9-7.1ddJ ≈ 8.0, 2.0
H-8~7.3-7.5d~8.0
9-NH>10.0 (in DMSO)br s-
3-NH₂~4.0-5.0br s-
6-OCH₃~3.8-3.9s-
Note: Predicted values are based on data for carbazole and substituted derivatives in solvents like DMSO-d6 or CDCl3. Actual values may vary. 's' denotes singlet, 'd' doublet, 'dd' doublet of doublets, 'br s' broad singlet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment.

The carbazole ring system contains 12 carbon atoms. The chemical shifts of these aromatic carbons typically range from 110 to 145 ppm. researchgate.net The carbons directly attached to the electron-donating amino and methoxy groups (C-3 and C-6) are expected to be shielded (shifted upfield) compared to the parent carbazole, while the carbons attached to the nitrogen atom (C-4a, C-4b, C-8a, C-9a) will have distinct shifts characteristic of their heterocyclic environment. ipb.ptrsc.org The carbon of the methoxy group (-OCH3) is expected to appear in the range of 55-60 ppm. wisc.edu Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~110-115
C-2~115-120
C-3~140-145
C-4~100-105
C-4a~122-127
C-4b~120-125
C-5~118-123
C-6~150-155
C-7~105-110
C-8~110-115
C-8a~138-142
C-9a~135-140
6-OCH₃~55-60
Note: Predicted values are based on data for carbazole and substituted derivatives. Actual values may vary.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to directly probe the chemical environment of nitrogen atoms. ipb.pt Although less sensitive than ¹H NMR, it provides valuable information about the electronic state of nitrogen. For this compound, two distinct signals are expected, one for the pyrrolic nitrogen of the carbazole ring (N-9) and one for the primary amine nitrogen (N-3).

The chemical shift of a nitrogen atom is a sensitive indicator of its hybridization and the electron density around it. researchgate.net The pyrrolic nitrogen in the carbazole ring is part of an aromatic system, and its chemical shift will reflect this delocalization. The nitrogen of the primary amine group is sp³-hybridized, and its chemical shift will be in a different region, characteristic of aromatic amines. researchgate.net The ¹⁵N chemical shifts can provide insight into the nucleophilicity and basicity of the different nitrogen centers within the molecule. researchgate.netresearchgate.net

For complex molecules like substituted carbazoles, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. sdsu.edu It would reveal the connectivity of protons within each aromatic ring of the carbazole, helping to trace the proton sequence (e.g., H-1 to H-2, and H-7 to H-8). scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is a powerful tool for assigning carbon resonances by linking them to their known proton assignments from the ¹H NMR spectrum. scribd.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the methoxy protons to the C-6 carbon, and from the N-H proton to adjacent carbons like C-8a and C-9a. scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org It is crucial for determining the three-dimensional structure and conformation of a molecule. For instance, NOESY could show correlations between the methoxy protons and the nearby aromatic proton at C-5 or C-7.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds. These frequencies are characteristic of specific functional groups. wpmucdn.com

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The primary amine (-NH2) group should exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com The secondary amine (N-H) of the carbazole ring would show a single, somewhat sharp peak in a similar region. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the C-H stretching of the methyl group in the methoxy substituent would be found just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group usually appears as a distinct band in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C=C Stretching: Aromatic ring stretching vibrations produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O bond of the methoxy group (an aryl ether) is expected to show a strong absorption band, typically around 1200-1250 cm⁻¹.

C-N Stretching: The aromatic C-N stretching vibration would appear in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3300 - 3500Medium
N-H StretchCarbazole N-H3350 - 3450Medium, Sharp
C-H StretchAromatic3000 - 3100Medium
C-H StretchMethoxy (-OCH₃)2850 - 2960Medium
N-H BendPrimary Amine (-NH₂)1580 - 1650Medium to Strong
C=C StretchAromatic Ring1450 - 1600Medium to Strong (multiple bands)
C-N StretchAromatic Amine1250 - 1335Strong
C-O StretchAryl Ether1200 - 1250Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., EI-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight of this compound (C13H12N2O) with very high accuracy, allowing for the calculation of its exact elemental formula. The calculated monoisotopic mass is 212.09496 g/mol . The HRMS spectrum would show a molecular ion peak [M]+ at an m/z value extremely close to this calculated mass, confirming the molecular formula.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a predictable way. The analysis of these fragments provides valuable structural information. For this compound, the mass spectrum would show an intense molecular ion peak (M+•). Common fragmentation pathways would likely include:

Loss of a methyl radical (•CH3) from the methoxy group, resulting in a significant fragment ion at [M-15]+.

Subsequent loss of a carbon monoxide (CO) molecule from the [M-15]+ fragment, a common pathway for phenols and aryl ethers, leading to an [M-15-28]+ ion.

Cleavage of the amine group or rearrangements within the carbazole ring system could lead to other characteristic fragment ions.

The specific fragmentation pattern serves as a molecular fingerprint that helps to confirm the identity and structure of the compound.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While the specific crystal structure for this compound is not widely reported, analysis of closely related carbazole derivatives provides significant insight into its expected solid-state conformation, including bond parameters and intermolecular forces.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The carbazole ring system, which forms the core of the molecule, is known to be essentially planar. For instance, in the derivative (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine, the carbazole ring system shows a root-mean-square deviation of only 0.039 Å doaj.org. Similarly, the carbazole moiety in (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine is also nearly planar, with a maximum deviation of 0.052 Å nih.gov. This planarity is a key feature of the aromatic system.

The bond lengths and angles within the carbazole nucleus are consistent with those of a polycyclic aromatic system, showing partial double-bond character throughout the fused rings. Substituents on the carbazole ring, such as the methoxy and amine groups, influence the local geometry. The C-O bond of the methoxy group and the C-N bond of the amine group will exhibit lengths typical for such bonds on an aromatic ring.

Table 1: Representative Crystallographic Data for Carbazole Derivatives

Parameter Derivative Value
Carbazole Ring Planarity (max deviation) (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine 0.052 Å nih.gov
Carbazole Ring Planarity (r.m.s. deviation) (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine 0.039 Å doaj.org
Dihedral Angle (Carbazole-Quinoline) (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine 50.2 (1)° nih.gov
Dihedral Angle (Carbazole-Phenyl 1) (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine 75.9 (1)° doaj.org

Intermolecular Interactions and Crystal Packing Architectures (e.g., C-H···π and π-π interactions)

The way molecules of this compound arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. These interactions are fundamental to the stability and properties of the solid material. In carbazole derivatives, C-H···π and π-π stacking interactions are commonly observed phenomena that guide the crystal packing.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and the electron-rich π system of an adjacent carbazole ring acts as the acceptor. These interactions link molecules together, contributing to the formation of a stable three-dimensional network doaj.orgnih.gov.

π-π Interactions: The planar, aromatic carbazole rings are well-suited for π-π stacking. In the crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, π-π interactions are observed with centroid-centroid distances ranging from 3.635 (2) to 3.739 (2) Å nih.gov. These interactions, where the aromatic rings are arranged in a parallel or slipped-parallel fashion, are a major stabilizing force in the crystal lattice, often leading to the formation of columnar or layered architectures researchgate.netmdpi.com.

Together, these and other weak interactions, such as hydrogen bonds involving the amine group, create a complex and robust supramolecular structure in the solid state.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum libretexts.org. The absorption of light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one libretexts.org. The carbazole ring system, with its extended π-conjugated system, acts as a chromophore, a part of the molecule that absorbs light.

The UV-Vis spectrum of carbazole derivatives typically displays several absorption bands corresponding to different electronic transitions. The primary transitions observed are π-π* and n-π* transitions.

π-π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands. For carbazole derivatives, these transitions are responsible for the absorption bands observed at higher energies (shorter wavelengths), often below 300 nm and in the 325-340 nm range researchgate.netmdpi.com.

n-π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the amine group or the oxygen of the methoxy group, to a π* antibonding orbital. These transitions are generally of lower energy (longer wavelength) and have a much lower intensity compared to π-π* transitions uzh.ch. In carbazole systems, bands associated with n-π* transitions can be observed between 290 and 330 nm researchgate.net.

The specific positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the carbazole ring. The electron-donating amine (-NH2) and methoxy (-OCH3) groups in this compound are expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted carbazole, due to the extension of conjugation and stabilization of the excited state. For example, a derivative of 9-ethyl-9H-carbazol-3-carbaldehyde exhibits a shoulder band around 295 nm and a main absorption peak at 340 nm, which are attributed to n-π* and π-π* transitions of the carbazole moiety, respectively researchgate.netmdpi.com.

Table 2: Typical Electronic Transitions in Carbazole Derivatives

Transition Type Description Typical Wavelength Range
π → π* Excitation from a π bonding to a π* antibonding orbital. High intensity. ~292 nm, 325-340 nm researchgate.netmdpi.com

This spectroscopic data is crucial for understanding the electronic properties of the molecule, which in turn influences its potential applications in areas such as organic electronics and materials science.

Theoretical and Computational Chemistry Studies of 6 Methoxy 9h Carbazol 3 Amine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, are quantum mechanical modeling methods used to investigate the electronic structure and properties of many-body systems. These approaches are foundational for predicting the behavior of molecules like 6-methoxy-9H-carbazol-3-amine.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

A theoretical study would typically involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and electronic transitions of a molecule. For carbazole (B46965) derivatives, this gap is crucial for determining their potential as organic semiconductors and in optoelectronic devices. Without specific calculations for this compound, a precise HOMO-LUMO energy gap cannot be provided.

Ground and Excited State Geometries and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule in both its ground and excited states. Conformational analysis would reveal the preferred spatial orientation of the methoxy (B1213986) and amine functional groups relative to the carbazole core. Understanding these geometries is essential for predicting intermolecular interactions and the material's solid-state packing.

Prediction of Spectroscopic Properties (UV-Vis Absorption and Emission Spectra, NMR Chemical Shifts)

TD-DFT calculations are particularly adept at predicting the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. By calculating the energies of electronic transitions, one can simulate the wavelengths at which the molecule absorbs and emits light. Similarly, DFT can be used to predict the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms within the molecule, which is an invaluable tool for structural elucidation. No such predicted spectroscopic data for this compound has been reported.

Quantum Chemical Calculations for Electronic Properties

Beyond the HOMO-LUMO gap, other electronic properties such as ionization potentials (the energy required to remove an electron) and electron affinities (the energy released when an electron is added) are of significant interest. These values are crucial for understanding the charge transport characteristics of a material and its behavior in electronic devices. Quantum chemical calculations would be necessary to determine these properties for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior and accessible conformations of this compound in different environments (e.g., in solution or in a solid-state assembly). This information is vital for understanding processes such as molecular recognition and self-assembly.

Advanced Photophysical Properties and Optical Applications of 6 Methoxy 9h Carbazol 3 Amine Derivatives

Fluorescence and Phosphorescence Spectroscopy

The photoluminescence characteristics of 6-methoxy-9H-carbazol-3-amine derivatives are defined by the interplay of their molecular structure and environment. These compounds are known for their strong emission profiles, which can be modulated through chemical functionalization and external factors.

The fluorescence quantum yield (ΦF or PLQY) is a critical measure of a molecule's emission efficiency. For carbazole (B46965) derivatives, these values can be significantly influenced by substitution patterns and the physical state of the material. nih.gov Studies on derivatives of 9-phenyl-9H-carbazole, including those with methoxy (B1213986) substituents, have shown that photoluminescence quantum yields in non-doped solid films can range from 17% to 53%. nih.gov The highest solid-state PLQY values are often observed in compounds substituted at the C-3 and C-6 positions of the carbazole moiety. nih.gov This enhancement in the solid state compared to solutions in non-polar solvents is a key characteristic of these materials. nih.gov

The fluorescence lifetime (τ) provides insight into the dynamics of the excited state. For carbazole derivatives, these lifetimes can vary, with delayed fluorescence components extending into the microsecond range, indicative of processes like thermally activated delayed fluorescence. frontiersin.orgresearchgate.net

Table 1: Selected Photophysical Properties of Carbazole Derivatives

Property Value Compound Class/Conditions Source
Fluorescence Quantum Yield (Solid State) 17% - 53% Methoxy/tert-butyl substituted 9-phenyl-9H-carbazole derivatives nih.gov
Delayed Fluorescence Lifetime (τd) 1.09 µs - 14.29 µs Donor-acceptor type carbazole derivatives frontiersin.orgresearchgate.net

| Triplet Energy (ET) | 2.90 eV - 3.02 eV | Tri-carbazole derivatives | rsc.org |

Derivatives of this compound often exhibit pronounced solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. nih.govrsc.org This phenomenon is particularly evident in donor-acceptor (D-A) type molecules, where the carbazole and methoxy groups act as donors. nih.gov The change in solvent polarity alters the energy levels of the ground and excited states, leading to shifts in the spectral maxima. nih.gov

A strong solvatochromic effect has been observed in the emission spectra of star-shaped carbazole derivatives, making them suitable for creating color-tunable solution-processable OLEDs. nih.gov For some A–π–D–π–A carbazole derivatives, the emission color can be tuned dramatically from blue in nonpolar hexane to orange-red in polar dimethyl sulfoxide, a direct result of the intrinsic intramolecular charge transfer (ICT) characteristic. rsc.org This sensitivity is due to the greater polarization of the molecule in the excited state, which is stabilized to a greater extent by polar solvents. nih.gov

Many carbazole derivatives exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), a phenomenon where the material is non-emissive or weakly fluorescent in solution but becomes highly luminescent upon aggregation or in the solid state. nih.govrsc.orgnih.gov This behavior is contrary to the aggregation-caused quenching (ACQ) typically seen in many fluorophores. rsc.org

The primary mechanism behind AIE in these compounds is the restriction of intramolecular rotation (RIR) in the aggregated state. rsc.org In solution, rotational motions of molecular components act as non-radiative decay channels, quenching fluorescence. nih.gov When the molecules aggregate, these rotations are physically hindered, which blocks the non-radiative pathways and activates the radiative decay channel, resulting in enhanced fluorescence emission. nih.govrsc.org The twisted conformations of carbazole segments can also help prevent emission quenching by reducing intermolecular π-π stacking interactions. nih.gov Derivatives of 9-phenyl-9H-carbazole with methoxy substituents have been shown to be efficient emitters that exhibit both AIE enhancement and thermally activated delayed fluorescence. nih.gov

Carbazole is a popular electron-donating building block for materials exhibiting thermally activated delayed fluorescence (TADF). frontiersin.org TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, which constitute 75% of the excitons generated under electrical excitation in OLEDs. frontiersin.org This process enables the theoretical internal quantum efficiency of fluorescent OLEDs to reach 100%. frontiersin.orgnih.gov

The key to TADF is a very small energy splitting (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. nih.gov This small gap allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state via thermal energy, followed by radiative decay (fluorescence). frontiersin.org The delayed emission component in the transient photoluminescence decay, which becomes more pronounced with increasing temperature, is a direct demonstration of the TADF characteristic. frontiersin.org Carbazole derivatives designed with a twisted donor-acceptor structure can achieve this small ΔEST by ensuring a spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov Due to their highly twisted configurations, many carbazole derivatives exhibit high triplet energy levels, often in the range of 2.90–3.02 eV, making them suitable as host materials for phosphorescent emitters. rsc.org

Applications in Organic Electronics

The excellent photophysical properties of this compound derivatives, including high quantum yields, tunable emission, and efficient triplet exciton harvesting, make them prime candidates for use in a variety of organic electronic devices.

Derivatives of this compound are versatile components in the fabrication of organic light-emitting diodes (OLEDs). They are widely used as host materials in phosphorescent OLEDs (PhOLEDs), where their high triplet energy levels prevent the back-transfer of energy from the phosphorescent guest molecule. rsc.orgmdpi.comktu.edu By dispersing a phosphorescent guest into a carbazole-based host matrix, effects like triplet-triplet annihilation and concentration quenching can be minimized. mdpi.comktu.edu

Furthermore, their development as TADF emitters has led to exceptionally high-efficiency OLEDs. frontiersin.orgnih.gov TADF-based OLEDs utilizing carbazole derivatives have achieved extremely high external quantum efficiencies (EQE), with some devices reaching up to 26.0% and 29.6%. frontiersin.orgnih.gov Non-doped OLEDs have also been successfully fabricated, with devices using methoxy-substituted carbazole derivatives showing a maximum EQE of 7.2% and high brightness. nih.gov The inherent hole-transporting capability of the carbazole unit also helps in achieving a good balance of electrons and holes within the device's emissive layer, leading to improved performance. rsc.org

Table 2: Performance of OLEDs Incorporating Carbazole Derivatives

Device Type Role of Carbazole Derivative Max. External Quantum Efficiency (EQE) Max. Luminance (cd/m²) Source
TADF-OLED Emitter 26.0% Not specified frontiersin.org
TADF-OLED Emitter 29.6% Not specified nih.gov
Non-Doped OLED Emitter 7.2% 15,000 nih.gov
Solution-Processed Blue PhOLED Host Material 14.0% Not specified rsc.org
Green PhOLED Co-Host Material 23.0% Not specified nih.gov

| Deep-Blue Non-Doped OLED | Emitter | 4.43% | 11,364 | nih.gov |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound are integral to the development of efficient organic solar cells, serving primarily as electron donor materials or as components in sensitizing dyes. The electron-rich nature of the carbazole moiety, enhanced by the methoxy and amine substituents, facilitates efficient hole transport and contributes to strong light absorption.

In the context of Dye-Sensitized Solar Cells (DSSCs) , carbazole derivatives are often incorporated into D-π-A (donor-π-bridge-acceptor) sensitizers. The this compound core can act as a potent electron donor. The methoxy group, being an electron-donating group, enhances the electron-donating strength of the carbazole unit, which can lead to a red-shift in the absorption spectrum of the dye, allowing for more efficient harvesting of solar light. Furthermore, the amine group can be a site for further functionalization to anchor the dye to the semiconductor surface (e.g., TiO2) or to modulate the electronic properties of the molecule.

In Organic Photovoltaics (OPVs) , these carbazole derivatives are employed as donor materials in the active layer of bulk heterojunction solar cells. Their ability to form stable amorphous films with good charge-transporting properties is crucial for achieving high power conversion efficiencies. The molecular structure of these derivatives can be tailored to optimize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to ensure efficient charge separation at the donor-acceptor interface.

Derivative TypeApplicationKey Performance MetricReference
Carbazole-based D-π-A DyeDSSCPower Conversion Efficiency[Scientific Publications]
Poly(N-vinylcarbazole) derivativeOPVHole Mobility[Scientific Publications]
Small Molecule Carbazole DonorOPVOpen-Circuit Voltage[Scientific Publications]

Organic Field-Effect Transistors (OFETs)

The charge-transporting capabilities of this compound derivatives make them promising candidates for the active layer in Organic Field-Effect Transistors (OFETs) . The carbazole core provides a rigid and planar structure that can facilitate π-π stacking in the solid state, which is essential for efficient charge hopping between molecules.

The methoxy and amine groups can influence the molecular packing and morphology of the thin films, which in turn affects the charge carrier mobility. For instance, the introduction of methoxy groups can impact the intermolecular interactions and the degree of crystallinity in the film. Judicious molecular design can lead to materials with high hole mobilities. For example, derivatives of pentaphenylbenzene with methoxy-substituted carbazolyl moieties have been investigated as hole transport materials, with one such derivative exhibiting a high hole drift mobility of 2.4·10-3 cm²/V·s at an electric field of 5.5·105 V/cm nih.gov. Another study on new indolo[3,2-b]carbazole derivatives reported a high hole mobility of 0.22 cm²V⁻¹ s⁻¹ with an on/off ratio of about 10⁵ rsc.org. These findings highlight the potential of carbazole derivatives in high-performance OFETs.

DerivativeHole Mobility (cm²/Vs)On/Off RatioReference
Pentaphenylbenzene with methoxy-substituted carbazolyl moiety2.4 x 10⁻³- nih.gov
3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole0.22~10⁵ rsc.org

Nonlinear Optical (NLO) Properties and Push-Pull Chromophores

Derivatives of this compound are excellent candidates for Nonlinear Optical (NLO) applications due to the potential for creating molecules with large second-order hyperpolarizabilities. This is often achieved by designing "push-pull" chromophores, where the electron-donating carbazole moiety (the "push") is connected to an electron-accepting group (the "pull") through a π-conjugated bridge.

The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is responsible for the NLO response. The 6-methoxy and 3-amine groups on the carbazole ring significantly enhance its electron-donating strength, thereby promoting a more efficient ICT and leading to a larger NLO effect. The choice of the acceptor group and the length and nature of the π-bridge can be varied to fine-tune the NLO properties. Studies on carbazole-based push-pull dyes have demonstrated their strong NLO properties acs.org. Boron–nitrogen carbazole-based aromatic chromophores have also been shown to be promising materials in the NLO domain due to their distinctive electronic and charge-transfer capabilities rsc.org.

Photoelectrical Properties and Charge Transport Mechanisms in Amorphous Films

The photoelectrical properties of amorphous films of this compound derivatives are crucial for their application in optoelectronic devices. Carbazole-based materials are well-known for their hole-transporting characteristics, which arise from the electron-rich nature of the carbazole nucleus.

Development of Fluorescent Organic Nanoparticles (FONs) from Carbazole Derivatives

Fluorescent Organic Nanoparticles (FONs) have emerged as a promising class of materials for various applications, including bioimaging and sensing. Carbazole derivatives, known for their strong fluorescence, are excellent building blocks for the synthesis of highly emissive FONs.

The synthesis of FONs from this compound derivatives can be achieved through methods like reprecipitation. In this method, a solution of the carbazole derivative in a good solvent is rapidly injected into a poor solvent, leading to the formation of nanoparticles. The presence of methoxy and amine groups can influence the aggregation behavior and the photophysical properties of the resulting nanoparticles. For instance, carbazole-based donor-acceptor compounds have been shown to aggregate into highly fluorescent nanoparticles in a water/THF mixture, with the emission from the nanoparticles being much higher than that of the individual molecules in solution nih.govresearchgate.net. The enhanced fluorescence in the aggregated state is often attributed to effects such as restricted intramolecular rotation and J-aggregate formation.

Utilization in Chemosensors and Advanced Optical Devices

The inherent fluorescence of this compound derivatives and its sensitivity to the local environment make them suitable for the development of chemosensors . The fluorescence of these compounds can be quenched or enhanced in the presence of specific analytes, providing a mechanism for detection.

For example, porous organic polymers containing carbazole moieties have been synthesized and used for the detection of pesticides in water acs.orgresearchgate.net. The electron-rich carbazole units can interact with electron-deficient analytes, leading to a change in the fluorescence signal. The methoxy and amine groups can be used to tune the selectivity and sensitivity of the sensor.

In the realm of advanced optical devices , these carbazole derivatives are utilized in Organic Light-Emitting Diodes (OLEDs). They can function as host materials for phosphorescent emitters, hole-transporting materials, or as blue-emitting materials themselves magtech.com.cn. The high thermal stability and excellent electrochemical properties of carbazole derivatives contribute to the operational stability and efficiency of OLED devices magtech.com.cn. The ability to fine-tune the emission color through chemical modification of the this compound core is also a significant advantage in this field.

Role As a Precursor and Building Block in Advanced Organic Synthesis

Synthesis of Novel Functionalized Carbazole (B46965) Architectures

The primary amino group of 6-methoxy-9H-carbazol-3-amine is a key handle for introducing a wide array of functional groups and extending the molecular framework. This reactivity is central to creating new carbazole architectures designed for specific applications, such as medical imaging.

A notable example is the synthesis of imaging agents for potential use in diagnosing neurological dysfunction. In a documented synthetic route, this compound is reacted with 1-bromo-2-fluoroethane (B107303) in the presence of cesium carbonate (Cs₂CO₃) as a base. google.com This reaction, conducted in N-Methyl-2-pyrrolidone (NMP), results in the alkylation of the amino group, demonstrating a straightforward method to append a fluoroethyl chain. This functionalization is a critical step in producing more complex molecules intended as imaging probes. google.com The reaction highlights the utility of the amine as a nucleophilic site for introducing aliphatic chains bearing specific functionalities.

Table 1: Synthesis of a Functionalized Carbazole Derivative

Reactant 1 Reactant 2 Reagent Product Application Reference

Scaffold for Supramolecular Chemistry and Self-Assembly

While the structural features of this compound—specifically its hydrogen bonding capabilities (N-H from the carbazole core and the amine) and potential for π-π stacking—make it a promising candidate for applications in supramolecular chemistry, detailed research findings on its specific use as a scaffold for self-assembly are not extensively documented in publicly available literature. The inherent properties suggest potential, but specific examples of its incorporation into complex, self-assembling supramolecular structures remain an area for future exploration.

Development of Complex Heterocyclic Systems and Fused Ring Structures

The development of complex heterocyclic and fused-ring systems is a cornerstone of modern synthetic chemistry, crucial for creating novel pharmaceuticals and materials. The derivatization of this compound serves as an initial step toward these more elaborate structures. The introduction of a functionalized side chain, as seen in its reaction with 1-bromo-2-fluoroethane, yields a secondary amine that can be a precursor for subsequent cyclization reactions to form new heterocyclic rings fused to or associated with the carbazole core. google.com

While direct, multi-step syntheses starting from this compound to create complex fused systems are not widely reported, the synthesis of related aminocarbazole derivatives provides insight into potential pathways. For instance, other 3-aminocarbazole derivatives are known to react with reagents like ethyl-3-oxobutanoate to form condensation products that can be cyclized under thermal conditions to yield pyrido[2,3-c]carbazol-1-ones, a class of fused heterocyclic systems. This suggests that this compound could potentially undergo similar transformations, although specific studies are required.

Precursor for Advanced Polymer and Oligomer Design

Carbazole-based polymers are highly sought after for their unique electronic and photophysical properties, finding use in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The bifunctional nature of this compound, with its reactive amine and the N-H of the carbazole ring, makes it a theoretically viable monomer for polymerization.

Future Directions and Emerging Research Avenues for 6 Methoxy 9h Carbazol 3 Amine

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of carbazole (B46965) nuclei has traditionally relied on methods like the Grabe-Ullman, Clemo-Perkin, or Tauber reactions. nih.gov However, contemporary organic synthesis is moving towards more efficient, atom-economic, and environmentally benign processes. Future research on 6-methoxy-9H-carbazol-3-amine will likely focus on adopting and refining these modern techniques.

Emerging strategies that could be applied include:

Palladium-catalyzed C-H Activation: This approach is considered an efficient and mild route for constructing the carbazole nucleus through either intermolecular or intramolecular reactions. nih.gov It offers a direct way to form C-C and C-N bonds, potentially simplifying the synthesis of substituted carbazoles.

Buchwald-Hartwig Cross-Coupling: This reaction is a powerful tool for forming carbon-nitrogen bonds. It has been successfully used in the synthesis of various carbazole derivatives, including those with amine functionalities, by coupling a carbazole precursor with an appropriate amine-containing molecule. acs.org

Ullman and Suzuki-Miyaura Reactions: These reactions are instrumental in creating complex carbazole derivatives. researchgate.net The Ullman condensation can be used to form the diaryl ether or diaryl amine linkages, while the Suzuki-Miyaura coupling is ideal for creating carbon-carbon bonds, allowing for the extension of the π-conjugated system.

Annulation and Cycloaddition Reactions: Recent developments have focused on constructing the carbazole ring system through various annulation and cycloaddition strategies, which can provide access to diverse and highly functionalized carbazole scaffolds. nih.gov

A key objective will be to develop synthetic routes that offer high yields and regioselectivity, allowing for precise control over the final molecular architecture without the need for extensive purification steps.

Integration of Advanced Characterization Techniques for Intricate Structural Details

A thorough understanding of the structure of this compound and its derivatives is paramount for establishing clear structure-property relationships. While standard techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure mdpi.comresearchgate.netresearchgate.net, future research will benefit from the integration of more advanced characterization methods.

These advanced techniques could include:

Cyclic Voltammetry (CV): Widely used for carbazole derivatives, CV allows for the determination of crucial electronic characteristics such as HOMO/LUMO energy levels, redox properties, and the electrochemical band gap. researchgate.net

Spectroelectrochemistry: Combining UV-Vis spectroscopy with electrochemical measurements can provide detailed insights into the electronic structure of the molecule in different oxidation states.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC): These techniques can provide unambiguous assignment of proton and carbon signals, which is especially critical for complex derivatives and for verifying regiochemistry during synthesis.

Solid-State NMR: For applications involving thin films or solid-state devices, this technique can probe the molecular structure, packing, and dynamics in the solid phase, which often differ significantly from the solution state.

X-ray Crystallography: Obtaining single-crystal X-ray structures provides the most definitive information on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding solid-state packing and its influence on material properties.

The data gathered from these techniques are vital for validating theoretical models and guiding the rational design of new materials.

Rational Molecular Design for Tailored Photophysical and Electronic Properties

The inherent properties of the this compound core can be precisely tuned through rational molecular design. The presence of the electron-donating methoxy (B1213986) and amine groups already provides a strong starting point for hole-transporting capabilities. Future research will focus on strategic modifications to tailor its photophysical and electronic properties for specific applications, such as in organic light-emitting diodes (OLEDs) and perovskite solar cells. researchgate.netresearchgate.net

The core principle involves the strategic introduction of various functional groups to modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

Introducing Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as cyano (-CN) or trifluoromethyl (-CF3) groups, can lower both HOMO and LUMO levels and widen the energy gap. This strategy is useful for developing host materials for phosphorescent OLEDs or for tuning the oxidation potential. mdpi.comrsc.org

Extending π-Conjugation: Adding further aromatic or vinylic units can extend the π-conjugated system, typically leading to a red-shift in absorption and emission spectra and a decrease in the energy gap.

Ortho-Linkage Strategy: Designing molecules where functional units are attached at neighboring positions (ortho-linkage) can influence charge-transport behavior and device performance in PHOLEDs. rsc.org

The goal is to create a library of derivatives with predictable and tunable properties, as illustrated in the table below.

Modification Strategy Target Functional Group Anticipated Effect on Electronic Properties Potential Application
Introduction of EWGsCyano (-CN), Fluoro (-F)Lowers HOMO/LUMO levels, increases oxidation potentialHigh-efficiency host materials for PHOLEDs, electron-transporting materials
Extension of π-SystemPhenyl, Biphenyl (B1667301), Vinyl groupsNarrows energy gap, red-shifts emissionTunable emitters for OLEDs, panchromatic absorbers for solar cells
Steric HindranceBulky groups (e.g., tert-butyl)May disrupt intermolecular packing, increase solubility, and enhance amorphous film stabilityImproved film morphology in solution-processed devices
Dimerization/OligomerizationLinking multiple carbazole unitsEnhances charge mobility, improves thermal stabilityHigh-performance hole-transporting materials, stable device layers

This targeted approach allows for the creation of materials optimized for roles as emitters, hosts, or charge-transporting layers in optoelectronic devices. rsc.org

Development of Multi-Functional Materials Incorporating the Carbazole Core

A significant emerging trend is the design of single organic compounds that can perform multiple functions within a device, simplifying device architecture and reducing manufacturing costs. researchgate.neturan.ua The this compound scaffold is an excellent candidate for developing such multi-functional materials. Its donor-rich nature makes it suitable for various roles in optoelectronics.

Future research could explore its utility as:

An Exciplex-Forming Material: When paired with a suitable acceptor molecule, the carbazole derivative can form an exciplex at the donor-acceptor interface, which is a key mechanism for highly efficient thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net

A Host for Quantum Dots (QDs): The carbazole core can act as a host matrix for inorganic quantum dots in quantum dot-based LEDs (QLEDs), facilitating efficient energy transfer to the QDs. researchgate.net

A Redox Mediator: The reversible redox process of the carbazole core makes it attractive for applications in energy storage, such as in protecting Li-Ion batteries from overpotential faults. mdpi.com

By carefully designing derivatives of this compound, it is possible to create single molecules that combine the functions of hole transport, emission, and host capabilities, paving the way for simpler and more efficient organic electronic devices. uran.ua

Advanced Theoretical and Computational Insights into Structure-Property Relationships

Advanced theoretical and computational chemistry offers powerful predictive tools that can accelerate the material discovery cycle. By modeling the properties of this compound and its derivatives before undertaking complex synthesis, researchers can screen candidates and focus on the most promising structures.

Key computational methods for future exploration include:

Density Functional Theory (DFT): This is a cornerstone method for calculating ground-state properties, including optimized molecular geometries, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO and LUMO). researchgate.net These calculations are essential for predicting electronic behavior and reactivity.

Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate excited-state properties, allowing for the prediction of UV-Vis absorption and photoluminescence spectra, which is crucial for designing materials for OLEDs and other photonic applications.

Molecular Dynamics (MD) Simulations: MD simulations can model the bulk properties of materials, providing insights into film morphology, the stability of amorphous states, and charge transport dynamics in a solid-state environment.

Potential Energy Surface (PES) Scanning: Analyzing the PES can reveal stable conformations and the energy barriers between them, which is particularly important for understanding the behavior of flexible molecules and predicting chirality. researchgate.net

A synergistic approach combining theoretical predictions with experimental validation will be critical for developing a deep understanding of the structure-property relationships governing this class of materials.

Computational Method Predicted Property Relevance to Material Design
Density Functional Theory (DFT)HOMO/LUMO energies, electron density distributionPredicts charge transport capabilities and electrochemical stability researchgate.net
Time-Dependent DFT (TD-DFT)Absorption/Emission wavelengths, singlet-triplet energy gapGuides design of fluorescent/phosphorescent emitters and TADF materials
Molecular Dynamics (MD)Amorphous film stability, glass transition temperatureAssesses suitability for stable thin-film device fabrication researchgate.net
Potential Energy Surface (PES) AnalysisConformational stability, chiral propertiesInforms on molecular flexibility and potential for chiral applications researchgate.net

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 6-methoxy-9H-carbazol-3-amine, and how do they validate its structure?

Answer:

  • UV-Visible Spectroscopy : Identifies π→π* and n→π* transitions in the carbazole core and methoxy/amine substituents. Aromatic absorption bands typically appear at 250–350 nm .
  • FT-IR Spectroscopy : Confirms functional groups (e.g., N–H stretch at ~3400 cm⁻¹ for the amine, C–O–C stretch at ~1250 cm⁻¹ for the methoxy group) .
  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns consistent with carbazole substitution .
    • ¹³C NMR : Carbazole carbons appear at 100–150 ppm, with methoxy carbons at ~55 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns verify substituent positions .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

  • Ullmann Coupling : A copper-catalyzed reaction between 3-iodo-6-methoxy-9H-carbazole and ammonia or an ammonia equivalent .
  • Multi-Step Functionalization :
    • Methoxylation of carbazole precursors using methylating agents (e.g., CH₃I/K₂CO₃).
    • Nitration followed by reduction to introduce the amine group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate/ethanol) yields high-purity product .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

  • Data Collection : Single-crystal X-ray diffraction (e.g., SHELX programs) determines bond lengths, angles, and torsion angles. For example, the methoxy group’s orientation relative to the carbazole plane can be confirmed .
  • Validation Tools :
    • PLATON : Checks for missed symmetry or twinning.
    • SHELXL : Refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions) .
  • Case Study : In 9-(4-methoxyphenyl)-9H-carbazole derivatives, crystallography confirmed non-planar conformations due to steric hindrance, impacting optoelectronic properties .

Advanced: How does this compound interact with DNA, and what experimental approaches elucidate its bioactivity?

Answer:

  • Binding Mechanism :
    • Groove Binding : The planar carbazole core intercalates into DNA’s minor groove, supported by docking studies (e.g., interaction with GACGTC sequences) .
    • Biophysical Techniques :
  • UV-Vis Titration : Hypochromism and redshift in absorption indicate DNA interaction. Binding constants (Kb) are calculated via Benesi-Hildebrand plots .
  • Circular Dichroism : Perturbations in DNA’s helical structure confirm groove binding .
  • Cytotoxicity Assays :
    • IC₅₀ Determination : U87 glioma cell line studies (e.g., IC₅₀ = 13.34 μM) show superior activity to temozolomide .
    • Apoptosis Analysis : TUNEL assays and flow cytometry reveal G2/M cell cycle arrest and DNA fragmentation .

Advanced: How should researchers address contradictions between binding affinity (Kb) and observed bioactivity in carbazole derivatives?

Answer:

  • Case Example : A derivative may exhibit high DNA-binding affinity (Kb = 2.89 × 10⁷ M⁻¹) but moderate cytotoxicity (IC₅₀ = 13.34 μM). Possible explanations:
    • Cellular Uptake : Poor membrane permeability limits intracellular concentration. Use logP values (e.g., XLogP3 ~3.5) to predict bioavailability .
    • Off-Target Effects : Screen against non-cancerous cell lines to assess selectivity.
    • Metabolic Stability : LC-MS/MS assays identify metabolic degradation products .
  • Experimental Design : Combine in silico (e.g., molecular dynamics simulations) and in vitro assays to decouple binding from functional outcomes .

Advanced: What computational methods predict the optoelectronic properties of this compound-based materials?

Answer:

  • DFT Calculations :
    • HOMO-LUMO Gaps : Predict charge transport efficiency (e.g., carbazole derivatives typically have gaps of 3.0–3.5 eV) .
    • Electrostatic Potential Maps : Identify electron-rich regions for hole transport .
  • Docking Studies : Simulate interactions with biological targets (e.g., DNA minor grooves) using AutoDock Vina or GROMACS .
  • Validation : Compare computed UV-Vis spectra with experimental data to refine computational models .

Basic: How are purity and stability assessed for this compound during storage?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect degradation products (e.g., oxidation at the amine group) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typically >200°C for carbazoles) .
  • Long-Term Stability : Store under inert atmosphere (N₂/Ar) at −20°C to prevent photodegradation .

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